tert-butyl (3S)-piperidine-3-carboxylate
Overview
Description
tert-Butyl (3S)-piperidine-3-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group attached to the 3-position of the piperidine ring. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
Mechanism of Action
Target of Action
It is known that tert-butyl groups are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This can influence how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as anhydrous magnesium sulfate and a catalyst like boron trifluoride diethyl etherate . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (3S)-piperidine-3-carboxylate is widely used as a protecting group for carboxylic acids in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It serves as a precursor for the synthesis of functionalized piperazines, which are important in medicinal chemistry .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its role as a protecting group facilitates the synthesis of complex molecules .
Comparison with Similar Compounds
- tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate
- tert-Butyl (3S)-3-methylpiperidine-1-carboxylate
- tert-Butyl (3S)-3-ethylpiperidine-1-carboxylate
Comparison: tert-Butyl (3S)-piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal under acidic conditions. This makes it particularly valuable in synthetic organic chemistry and peptide synthesis .
Properties
IUPAC Name |
tert-butyl (3S)-piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNAXBBEIVHVQT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307815-43-5 | |
Record name | (S)-tert-butyl piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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